DD-03-171 - 2366132-45-6

DD-03-171

Catalog Number: EVT-265282
CAS Number: 2366132-45-6
Molecular Formula: C55H62N10O8
Molecular Weight: 991.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DD-03-171 is a heterobifunctional molecule developed as a potent and selective degrader of Bruton's Tyrosine Kinase (BTK) [, ]. It belongs to a class of molecules called proteolysis targeting chimeras (PROTACs), which utilize the cellular protein degradation machinery to target specific proteins for degradation []. DD-03-171 is specifically designed to induce the degradation of BTK, a key protein involved in B-cell signaling and proliferation, making it a potential therapeutic agent for B-cell malignancies [, ].

CGI1746

Compound Description: CGI1746 is a Bruton tyrosine kinase (BTK) inhibitor. It serves as the parent compound for the development of DD-03-171. []

Relevance: DD-03-171 was synthesized by linking CGI1746 to thalidomide using either polyethylene glycol linkers or saturated hydrocarbon chain linkers. This structural modification aimed to induce BTK degradation, a strategy hypothesized to be more effective than inhibition alone. [] This makes CGI1746 structurally related to DD-03-171 as a direct precursor.

DD-03-007

Compound Description: DD-03-007 is a heterobifunctional molecule designed to induce Bruton tyrosine kinase (BTK) degradation. [] Like DD-03-171, it demonstrates efficacy against mantle cell lymphoma (MCL) cells in vitro, including those harboring the ibrutinib-resistant BTK C481S mutation. []

Relevance: DD-03-007 is structurally very similar to DD-03-171, both being derived from the BTK inhibitor CGI1746 linked to thalidomide. The key difference lies in the linker type: DD-03-007 utilizes polyethylene glycol (PEG) linkers, while DD-03-171 employs saturated hydrocarbon chain linkers. []

TL12-186

Compound Description: TL12-186 is a generic tyrosine kinase degrader shown to effectively break down BTK and TEC in human platelets. [] It exhibits a broader degradation profile compared to DD-03-171 and DD-04-15, targeting BTK/TEC, FAK/PYK2, and FER. []

Relevance: While the exact structure of TL12-186 is not specified, it is grouped within the same category of "BTK degraders" as DD-03-171, highlighting their shared functional target and mechanism of action. []

DD-04-15

Compound Description: Similar to DD-03-171, DD-04-15 functions as a BTK degrader and shows high selectivity for BTK/TEC degradation in human platelets. []

Relevance: The paper categorizes DD-04-15 alongside DD-03-171 as a highly selective degrader of BTK and TEC. [] Although the specific structural difference between DD-04-15 and DD-03-171 is not elaborated upon, their grouping suggests a close structural relationship.

Source and Classification

DD-03-171 has been developed through innovative medicinal chemistry approaches that leverage the principles of targeted protein degradation. It specifically targets Bruton’s tyrosine kinase, along with regulatory factors IKFZ1 and IKFZ3, making it a dual-action agent in the context of cancer therapy. This compound represents a significant advancement in therapeutic strategies aimed at degrading overexpressed oncoproteins that are resistant to conventional small-molecule inhibitors .

Synthesis Analysis

Methods and Technical Details

The synthesis of DD-03-171 involves several key steps:

  1. Starting Materials: The synthesis begins with two primary reagents: 2,4-dichloro-5-nitropyrimidine and 2-(2-methoxyphenyl)acetic acid.
  2. Reaction Steps:
    • Step 1: The first reagent is reacted with sodium hydride in dimethylformamide to form the corresponding anion.
    • Step 2: This anion is then reacted with 2-(2-methoxyphenyl)acetic acid in the presence of palladium acetate and triphenylphosphine, leading to the formation of the desired product.
    • Step 3: The final product is purified using column chromatography to isolate DD-03-171 .

This synthetic pathway highlights the strategic use of palladium-catalyzed coupling reactions, which are common in modern organic synthesis for constructing complex molecules.

Molecular Structure Analysis

Structure and Data

DD-03-171 features a complex molecular structure characterized by its ability to engage with both Bruton’s tyrosine kinase and cereblon, an E3 ubiquitin ligase. The compound's structure includes:

  • A saturated hydrocarbon chain that serves as a linker between its two functional components.
  • Specific functional groups that enhance its binding affinity and selectivity towards its targets.

The detailed molecular formula and structural data are essential for understanding its mechanism of action and interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

DD-03-171 operates through a unique mechanism involving the formation of a ternary complex with Bruton’s tyrosine kinase and cereblon. This process includes:

  1. Recruitment: The compound facilitates the recruitment of Bruton’s tyrosine kinase to cereblon, promoting ubiquitination.
  2. Degradation: Once ubiquitinated, the target protein is directed towards proteasomal degradation, effectively reducing its levels within the cell.

These reactions underscore the innovative approach of using targeted protein degradation to achieve therapeutic effects, contrasting sharply with traditional methods that merely inhibit protein function .

Mechanism of Action

Process and Data

The mechanism by which DD-03-171 exerts its effects involves several critical steps:

  1. Binding to Targets: The compound binds selectively to Bruton’s tyrosine kinase and cereblon.
  2. Formation of Ternary Complex: This binding results in the formation of a stable ternary complex that facilitates ubiquitination.
  3. Proteasomal Degradation: The ubiquitinated Bruton’s tyrosine kinase is subsequently recognized by the proteasome for degradation.

This mechanism allows for a more profound and sustained inhibition of Bruton’s tyrosine kinase activity compared to traditional inhibitors like ibrutinib, particularly in cases where resistance mutations are present .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DD-03-171 exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight contributes to its pharmacokinetic profile.
  • Solubility: Its solubility characteristics are critical for bioavailability in therapeutic applications.
  • Stability: The stability of DD-03-171 under physiological conditions influences its efficacy as a therapeutic agent.

These properties are essential for evaluating the compound's potential as a drug candidate in clinical settings .

Applications

Scientific Uses

DD-03-171 has significant applications in cancer therapy due to its targeted mechanism of action:

  1. Cancer Treatment: It is primarily investigated for treating lymphomas, where Bruton’s tyrosine kinase plays a pivotal role in cell signaling pathways that promote cancer cell survival and proliferation.
  2. Research Tool: As a PROTAC, it serves as a valuable tool for studying targeted protein degradation mechanisms in various biological contexts.

The ongoing research into DD-03-171 highlights its potential not only as a therapeutic agent but also as a pivotal component in advancing our understanding of targeted protein degradation strategies in oncology .

Properties

CAS Number

2366132-45-6

Product Name

DD-03-171

IUPAC Name

4-tert-butyl-N-[3-[6-[4-[4-[6-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]hexyl]piperazine-1-carbonyl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]benzamide

Molecular Formula

C55H62N10O8

Molecular Weight

991.1 g/mol

InChI

InChI=1S/C55H62N10O8/c1-34-39(12-10-14-41(34)60-49(68)35-16-20-37(21-17-35)55(2,3)4)43-33-62(5)54(73)48(59-43)58-38-22-18-36(19-23-38)51(70)64-30-28-63(29-31-64)27-9-7-6-8-26-56-46(67)32-57-42-15-11-13-40-47(42)53(72)65(52(40)71)44-24-25-45(66)61-50(44)69/h10-23,33,44,57H,6-9,24-32H2,1-5H3,(H,56,67)(H,58,59)(H,60,68)(H,61,66,69)

InChI Key

QBPVFCNYKUENHU-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC(C(N=C2NC3=CC=C(C(N4CCN(CCCCCCNC(CNC5=CC=CC(C(N6C(CC7)C(NC7=O)=O)=O)=C5C6=O)=O)CC4)=O)C=C3)=CN(C)C2=O)=C1C)C8=CC=C(C(C)(C)C)C=C8

Solubility

Soluble in DMSO

Synonyms

DD-03-171; DD03-171; DD 03-171; DD 03171; DD03171; DD-03171;

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=N3)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)CCCCCCNC(=O)CNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.